![molecular formula C9H10BrClN2 B2642313 6-Bromo-1-methylindol-2-amine;hydrochloride CAS No. 2377035-11-3](/img/structure/B2642313.png)
6-Bromo-1-methylindol-2-amine;hydrochloride
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Overview
Description
6-Bromo-1-methylindol-2-amine hydrochloride is a chemical compound with the CAS Number: 2377035-11-3 . It is a powder in physical form . This compound is used in scientific research and finds applications in various fields, including medicinal chemistry, drug discovery, and neuroscience studies.
Molecular Structure Analysis
The molecular weight of this compound is 261.55 . The IUPAC name is 6-bromo-1-methyl-1H-indol-2-amine hydrochloride . The InChI code is 1S/C9H9BrN2.ClH/c1-12-8-5-7 (10)3-2-6 (8)4-9 (12)11;/h2-5H,11H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 261.55 . The storage temperature is room temperature .Scientific Research Applications
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives have shown potential in combating various microbes . This makes them a valuable resource in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad spectrum of applications makes them a versatile tool in medical research .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products .
Antiviral Applications
Indole derivatives possess antiviral activities . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new antiviral derivatives .
Anti-inflammatory Applications
Indole derivatives have shown potential as anti-inflammatory agents . This makes them a valuable resource in the development of new anti-inflammatory drugs .
Antioxidant Applications
Indole derivatives have demonstrated antioxidant activities . This property can be harnessed in the development of new antioxidant drugs .
Antidiabetic Applications
Indole derivatives have shown potential as antidiabetic agents . This makes them a valuable resource in the development of new antidiabetic drugs .
Safety And Hazards
The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
6-bromo-1-methylindol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.ClH/c1-12-8-5-7(10)3-2-6(8)4-9(12)11;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMTXUDIOUVOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methylindol-2-amine;hydrochloride | |
CAS RN |
2377035-11-3 |
Source
|
Record name | 6-bromo-1-methyl-1H-indol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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